molecular formula C16H21N5 B12263340 N-methyl-N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine

N-methyl-N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine

Cat. No.: B12263340
M. Wt: 283.37 g/mol
InChI Key: OUZODUVDSUFBIL-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that features a piperidine ring, a pyrazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. One common method involves the Diels-Alder reaction, followed by hydrogenation to form the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-methyl-N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H21N5

Molecular Weight

283.37 g/mol

IUPAC Name

N-methyl-N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C16H21N5/c1-13-11-17-12-16(19-13)21-9-6-14(7-10-21)20(2)15-5-3-4-8-18-15/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3

InChI Key

OUZODUVDSUFBIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)N(C)C3=CC=CC=N3

Origin of Product

United States

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